Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with 2-(dimethylamino)ethyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of (2-(Dimethylamino)ethyl)diphenylphosphine oxide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides under basic conditions.
Major Products Formed
Scientific Research Applications
(2-(Dimethylamino)ethyl)diphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)ethyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the metal ion with which it forms a complex .
Comparison with Similar Compounds
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
Uniqueness
(2-(Dimethylamino)ethyl)diphenylphosphine oxide is unique due to its specific structure, which includes both a dimethylamino group and a diphenylphosphine oxide group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions .
Properties
CAS No. |
24422-55-7 |
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Molecular Formula |
C16H20NOP |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
WTFJMSFVGMRGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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